molecular formula C17H21NO B2508540 (Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine CAS No. 53519-27-0

(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine

Cat. No.: B2508540
CAS No.: 53519-27-0
M. Wt: 255.361
InChI Key: KHEYNINQZNZGGE-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine: is a chemical compound characterized by the presence of an adamantane moiety and a phenyl group linked through a methylene bridge to a hydroxylamine functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine typically involves the reaction of adamantan-1-yl and phenyl derivatives under specific conditions. One common method includes the use of a one-pot direct adamantane moiety inclusion, which simplifies the synthetic process . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques like chromatography and crystallization to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the adamantane or phenyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or platinum complexes.

Major Products Formed:

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. Its unique adamantane moiety provides rigidity and stability to the synthesized molecules .

Biology: In biological research, (Z)-N-[(adamantan-1-yl)(phenyl)methylidene]hydroxylamine is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable in understanding biological pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features allow for the exploration of new drug candidates targeting various diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and unique properties make it suitable for enhancing the performance of these materials.

Comparison with Similar Compounds

  • Adamantan-1-yl-phenyl-trimethylsilanyloxy-acetonitrile
  • Adamantan-1-yl-(3-(4-bromo-phenyl)-oxiranyl)-methanone
  • 1-Adamantan-1-yl-2,2-dibromo-ethanone

Uniqueness: The presence of both adamantane and phenyl groups provides a balance of rigidity and aromaticity, enhancing its utility in various fields of research .

Properties

IUPAC Name

(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c19-18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,19H,6-11H2/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEYNINQZNZGGE-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=NO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)/C(=N/O)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.